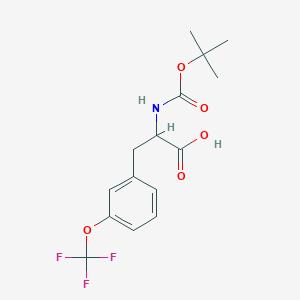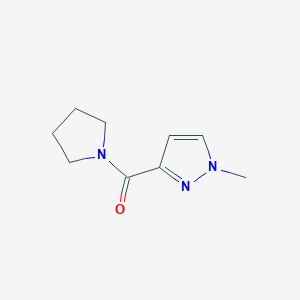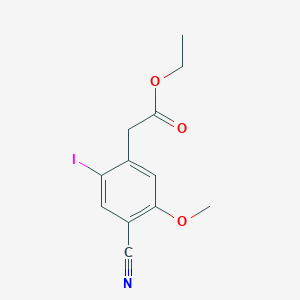
Ethyl2-(4-cyano-2-iodo-5-methoxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a cyano group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further connected to an ethyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyano-2-iodo-5-methoxybenzaldehyde and ethyl bromoacetate.
Reaction Conditions: The key reaction involves the condensation of 4-cyano-2-iodo-5-methoxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: The major product is the hydroxyl derivative.
科学研究应用
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique structural features.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic applications.
作用机制
The mechanism of action of Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate involves its interaction with specific molecular targets. The cyano group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.
相似化合物的比较
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate can be compared with similar compounds such as:
Ethyl 2-(4-cyano-2-bromo-5-methoxyphenyl)acetate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-(4-cyano-2-chloro-5-methoxyphenyl)acetate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 2-(4-cyano-2-fluoro-5-methoxyphenyl)acetate: Similar structure but with a fluorine atom instead of iodine.
属性
分子式 |
C12H12INO3 |
|---|---|
分子量 |
345.13 g/mol |
IUPAC 名称 |
ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C12H12INO3/c1-3-17-12(15)6-8-5-11(16-2)9(7-14)4-10(8)13/h4-5H,3,6H2,1-2H3 |
InChI 键 |
LILIWJVFJQYHTB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC(=C(C=C1I)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B15122910.png)
![N,N,4-trimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15122917.png)
![4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B15122923.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15122931.png)


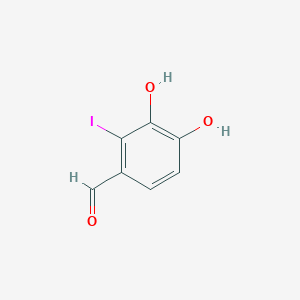
![Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate](/img/structure/B15122952.png)
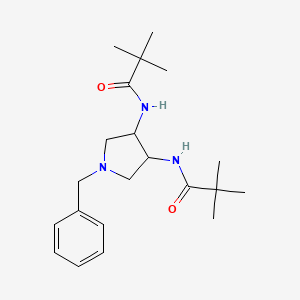
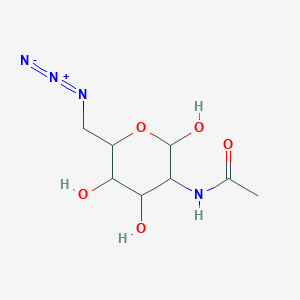
![7-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15122961.png)
